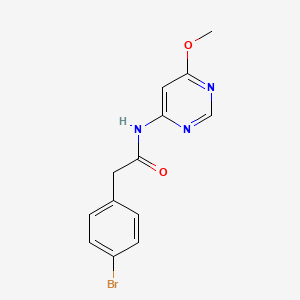

2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss various acetamide derivatives and their synthesis, molecular structure, and potential applications, which can provide insights into the analysis of similar compounds .

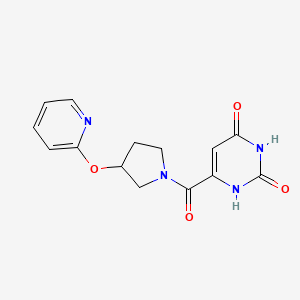

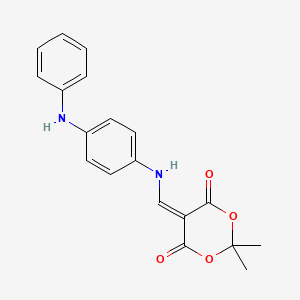

Synthesis Analysis

The synthesis of acetamide derivatives often involves multi-step reactions, including alkylation, nitration, and the use of different reagents to introduce various functional groups. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involved alkylation and nitration steps to introduce the bromobutoxy and nitro groups, respectively . Similarly, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide required the reaction with chlorotrimethylsilane followed by transsilylation . These methods could potentially be adapted for the synthesis of "2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide" by selecting appropriate starting materials and reagents.

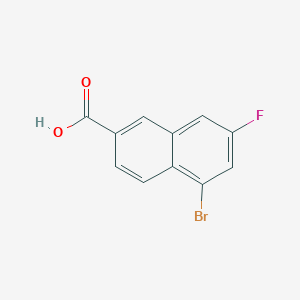

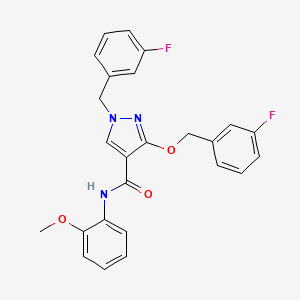

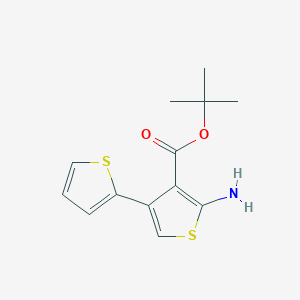

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, the structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides was elucidated using X-ray crystallography, revealing the conformation and interplanar angles between amide groups . Similarly, the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide was characterized using vibrational spectroscopy and computational methods . These techniques could be employed to analyze the molecular structure of "2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide."

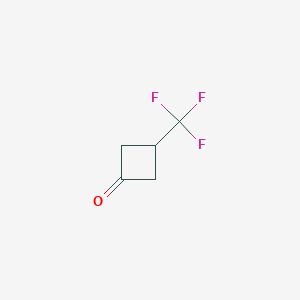

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their functional groups. The presence of electron-withdrawing or electron-donating substituents can influence the reactivity of the compound. For instance, the bromination of 4-methoxyphenylacetic acid to produce 2-(3-Bromo-4-methoxyphenyl)acetic acid demonstrated the regioselective introduction of a bromine atom . The reactivity of "2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide" would likely be influenced by the bromophenyl and methoxypyrimidinyl groups, which could be explored through experimental studies.

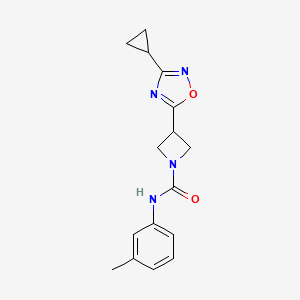

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are crucial for their potential applications. The vibrational spectroscopic signatures of acetamide derivatives can provide information about the stability and electronic structure of the molecule . Additionally, the pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, are important for evaluating the therapeutic potential of these compounds . The compound "2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide" would require a thorough investigation of these properties to determine its suitability for applications such as drug development.

Propiedades

IUPAC Name |

2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O2/c1-19-13-7-11(15-8-16-13)17-12(18)6-9-2-4-10(14)5-3-9/h2-5,7-8H,6H2,1H3,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJRUSBPQKGXNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NC(=O)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-2-methyl-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2505711.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2505715.png)

![2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2505722.png)

![1-[2-[2-[Benzyl(methyl)amino]-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2505729.png)